molecular formula C13H27N B13274661 N-(2-methylpropyl)-4-propylcyclohexan-1-amine

N-(2-methylpropyl)-4-propylcyclohexan-1-amine

Cat. No.: B13274661
M. Wt: 197.36 g/mol
InChI Key: UXMDXNVATPMQLS-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-propylcyclohexan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by a cyclohexane ring substituted with a propyl group at the 4-position and an amine group at the 1-position, along with a 2-methylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-propylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 1-bromopropane to form 4-propylcyclohexanone. This intermediate is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-propylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(2-methylpropyl)-4-propylcyclohexan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-4-propylcyclohexan-1-amine: shares structural similarities with other cyclohexylamines and alkylamines.

    This compound: can be compared with compounds like N-isobutylcyclohexylamine and N-propylcyclohexylamine.

Uniqueness

  • The presence of both a 2-methylpropyl group and a propyl group on the cyclohexane ring makes this compound unique in terms of its steric and electronic properties.
  • These structural features may contribute to its distinct reactivity and potential applications in various fields.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(2-methylpropyl)-4-propylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h11-14H,4-10H2,1-3H3

InChI Key

UXMDXNVATPMQLS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCC(C)C

Origin of Product

United States

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